![molecular formula C8H11N3O B2365063 3H-1,2,4-Triazol-3-one, 4,5-dicyclopropyl-2,4-dihydro- CAS No. 135301-80-3](/img/structure/B2365063.png)
3H-1,2,4-Triazol-3-one, 4,5-dicyclopropyl-2,4-dihydro-
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Overview
Description
1,2,4-Triazolones are a class of organic compounds that contain a triazole ring, a type of heterocyclic ring that contains two carbon atoms and three nitrogen atoms . The specific compound you mentioned, “3H-1,2,4-Triazol-3-one, 4,5-dicyclopropyl-2,4-dihydro-”, is a derivative of 1,2,4-triazolone with additional cyclopropyl groups .
Synthesis Analysis
The synthesis of 1,2,4-triazolones can involve several steps, including the formation of an amidine intermediate, followed by cyclization to form the triazole ring . The specific synthesis pathway can vary depending on the desired substituents on the triazole ring .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolones consists of a five-membered ring containing three nitrogen atoms and two carbon atoms . The exact structure of “3H-1,2,4-Triazol-3-one, 4,5-dicyclopropyl-2,4-dihydro-” would include additional cyclopropyl groups attached to the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolones can vary depending on their specific structure. For example, they may differ in terms of solubility, melting point, and reactivity .Scientific Research Applications
Antifungal Activity
The compound and its derivatives have been reported to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Antimicrobial Activity
These compounds also exhibit antimicrobial activity . They could be used in the development of new antimicrobial agents to combat resistant strains of bacteria.
Hypoglycemic Activity
The hypoglycemic activity of these compounds suggests their potential use in the treatment of diabetes .
Antihypertensive Activity
These compounds have been reported to have antihypertensive properties , indicating their potential use in managing high blood pressure.
Analgesic Activity
The analgesic properties of these compounds suggest their potential use in pain management .
Antiparasitic Activity
These compounds have been reported to possess antiparasitic properties , which could be useful in the treatment of parasitic infections.
Hypocholesteremic Activity
The hypocholesteremic activity of these compounds indicates their potential use in managing cholesterol levels .
Antiviral and Anti-HIV Properties
These compounds have been reported to possess antiviral and anti-HIV properties , suggesting their potential use in the treatment of viral infections, including HIV.
Mechanism of Action
Target of Action
Similar compounds, such as 5-nitro-2,4-dihydro-3h-1,2,4-triazol-3-one (nto), are known to be high energetic materials . These compounds are often used in explosives and propellants, suggesting that their primary targets are likely physical structures rather than biological entities.
Mode of Action
It’s worth noting that similar compounds, such as nto, are known for their thermal stability and low sensitivity . This suggests that the compound may interact with its targets through a process of energy release, possibly through combustion or detonation.
Biochemical Pathways
Given the nature of 3,4-dicyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one as a high energetic material, it is unlikely to be involved in traditional biochemical pathways. Instead, its effects are likely due to physical and chemical reactions, such as combustion or detonation .
Result of Action
The result of the action of 3,4-dicyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is likely to be the release of a significant amount of energy, given its classification as a high energetic material . This energy release can result in physical changes to the compound’s environment, such as the generation of heat and pressure waves in the case of an explosion.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dicyclopropyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-10-9-7(5-1-2-5)11(8)6-3-4-6/h5-6H,1-4H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLBIALCVTZJHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=O)N2C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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